molecular formula C18H20F3NO2 B1206905 1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol CAS No. 5214-61-9

1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol

Cat. No.: B1206905
CAS No.: 5214-61-9
M. Wt: 339.4 g/mol
InChI Key: KSGFJKSNZLTEDI-UHFFFAOYSA-N
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Description

1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol is a complex organic compound characterized by its unique structure, which includes a benzyl group, a methylamino group, and a trifluoromethyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 3-(trifluoromethyl)phenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions, often using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 1-[Benzyl(methyl)amino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
  • 1-[Benzyl(methyl)amino]-3-[2-(trifluoromethyl)phenoxy]propan-2-ol
  • 1-[Benzyl(methyl)amino]-3-[3-(difluoromethyl)phenoxy]propan-2-ol

Uniqueness: 1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol is unique due to the specific positioning of the trifluoromethyl group on the phenoxy ring, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity compared to similar compounds with different substituents.

Properties

CAS No.

5214-61-9

Molecular Formula

C18H20F3NO2

Molecular Weight

339.4 g/mol

IUPAC Name

1-[benzyl(methyl)amino]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C18H20F3NO2/c1-22(11-14-6-3-2-4-7-14)12-16(23)13-24-17-9-5-8-15(10-17)18(19,20)21/h2-10,16,23H,11-13H2,1H3

InChI Key

KSGFJKSNZLTEDI-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)CC(COC2=CC=CC(=C2)C(F)(F)F)O

Canonical SMILES

CN(CC1=CC=CC=C1)CC(COC2=CC=CC(=C2)C(F)(F)F)O

Synonyms

1-(benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol
Compound 1002
U 1002
U-1002
Upjohn Compound 1002

Origin of Product

United States

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